molecular formula C8H5ClFN B2607857 5-chloro-7-fluoro-1H-indole CAS No. 1227499-38-8

5-chloro-7-fluoro-1H-indole

Cat. No.: B2607857
CAS No.: 1227499-38-8
M. Wt: 169.58
InChI Key: ALVWLRRLYMWPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The safety information for 5-Chloro-7-fluoro-1H-indole indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-7-fluoro-1H-indole can be achieved through various methods. One common approach involves the halogenation of indole derivatives. For instance, the Leimgruber–Batcho indole synthesis is a well-known method for constructing indole derivatives . This method involves the reaction of o-nitrotoluene with dimethylformamide dimethyl acetal to form an intermediate, which is then cyclized to produce the indole core. Subsequent halogenation steps introduce the chlorine and fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions using appropriate halogenating agents such as chlorine and fluorine sources. The reaction conditions are optimized to ensure high yield and purity of the final product .

Properties

IUPAC Name

5-chloro-7-fluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVWLRRLYMWPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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